N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide, involves multi-step chemical reactions that often target the enhancement of anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) describe the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-AChE activity, highlighting the importance of substituents' nature on the benzamide and the piperidine nitrogen atom for increased activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Structural analysis through methods such as X-ray diffraction provides insights into the compound's geometry, including bond lengths, angles, and overall molecular conformation. The molecular structure significantly influences the compound's reactivity and interaction with biological targets. Although specific studies on N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide's structure are not directly cited, analogous compounds' structural analyses offer a foundation for understanding its molecular framework.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, which can modify their biological activity and physical-chemical properties. For example, novel reactions of N-sulfonylamines with azirines leading to the formation of thiadiazoles and oxathiazoles indicate the complex chemistry piperidine compounds can engage in, which is critical for designing compounds with desired biological activities (Tornus et al., 1996).
properties
IUPAC Name |
N-(3-benzylsulfanylpropyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-20(2)26(23,24)21-12-6-10-17(14-21)18(22)19-11-7-13-25-15-16-8-4-3-5-9-16/h3-5,8-9,17H,6-7,10-15H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHNAINJSAGBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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